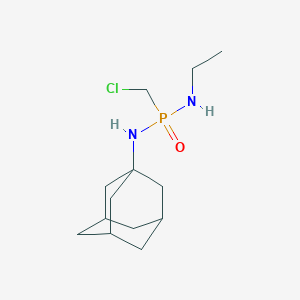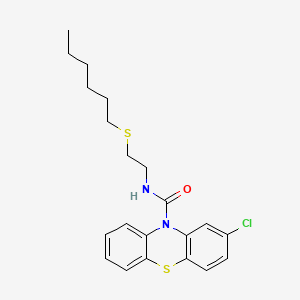
Butyl diethylborinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl diethylborinate is an organoboron compound that has garnered attention in various fields of chemistry due to its unique properties and reactivity This compound is characterized by the presence of a butyl group and two ethyl groups attached to a boron atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl diethylborinate typically involves the reaction of butylboronic acid with diethylborane. This reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boron-containing intermediates. The reaction conditions often include the use of anhydrous solvents and low temperatures to ensure high yields and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts to accelerate the reaction and improve selectivity is also common in industrial settings. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Butyl diethylborinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form borohydrides.
Substitution: The butyl and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic conditions.
Major Products
The major products formed from these reactions include butylboronic acid, diethylborane derivatives, and various substituted boron compounds.
Scientific Research Applications
Butyl diethylborinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules.
Biology: The compound is utilized in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.
Industry: this compound is used in the production of advanced materials and as a catalyst in polymerization reactions.
Mechanism of Action
The mechanism by which butyl diethylborinate exerts its effects involves the formation of boron-carbon bonds through various reaction pathways. In cross-coupling reactions, the compound acts as a boron source, facilitating the transfer of boron to the target molecule. The molecular targets and pathways involved include the activation of palladium catalysts and the formation of boronate esters.
Comparison with Similar Compounds
Similar Compounds
- Butylboronic acid
- Diethylborane
- Butylborane
Uniqueness
Butyl diethylborinate is unique due to its combination of butyl and diethyl groups, which confer specific reactivity and stability. Compared to similar compounds, it offers a balance of steric and electronic properties that make it particularly useful in selective organic transformations.
Properties
CAS No. |
55848-21-0 |
|---|---|
Molecular Formula |
C8H19BO |
Molecular Weight |
142.05 g/mol |
IUPAC Name |
butoxy(diethyl)borane |
InChI |
InChI=1S/C8H19BO/c1-4-7-8-10-9(5-2)6-3/h4-8H2,1-3H3 |
InChI Key |
HONPTVUJQCHXMJ-UHFFFAOYSA-N |
Canonical SMILES |
B(CC)(CC)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



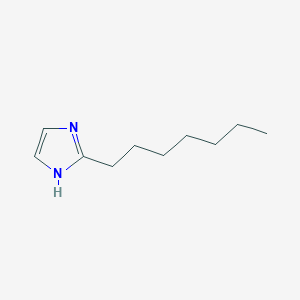
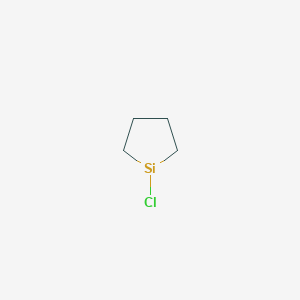
![4-Oxo-5-[(7-phenoxyheptyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14633461.png)
![2-[(3-Methoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B14633463.png)

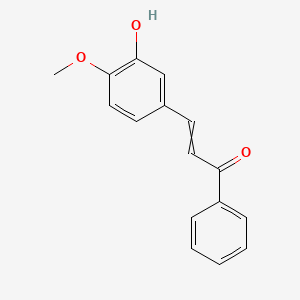
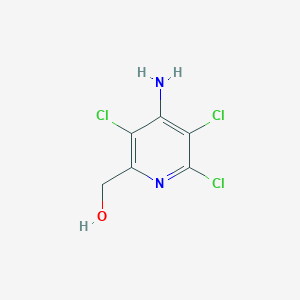


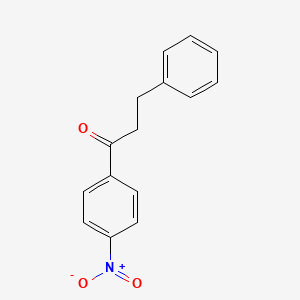
![Dimethyl [3-(2-methylphenyl)-2-oxopropyl]phosphonate](/img/structure/B14633510.png)
